molecular formula C21H29N3O3S B12574983 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide CAS No. 606109-57-3

2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide

Cat. No.: B12574983
CAS No.: 606109-57-3
M. Wt: 403.5 g/mol
InChI Key: CCPQOFRNTCSBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzo[b]thiophene core with a cyclobutylcarbonyl and cyclopentylglycyl moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Cyclobutylcarbonyl Group: This step involves the acylation of the benzo[b]thiophene core using cyclobutylcarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopentylglycyl Moiety: This is typically done through an amide coupling reaction using cyclopentylglycine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to improve yield and reduce costs. This might involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps would be streamlined using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and possible biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The exact pathways and molecular interactions would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide stands out due to its combination of a benzo[b]thiophene core with cyclobutylcarbonyl and cyclopentylglycyl groups, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

CAS No.

606109-57-3

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[2-[cyclobutanecarbonyl(cyclopentyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H29N3O3S/c22-19(26)18-15-10-3-4-11-16(15)28-20(18)23-17(25)12-24(14-8-1-2-9-14)21(27)13-6-5-7-13/h13-14H,1-12H2,(H2,22,26)(H,23,25)

InChI Key

CCPQOFRNTCSBJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.